4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide
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Overview
Description
4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound contains a sulfonamide group that is S-linked to a benzene ring, and it features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of these functional groups and heterocycles makes this compound of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides. For example, the reaction of 2-bromoacetophenone with thiourea in ethanol can yield 2-phenylthiazole.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the thiazole derivative with a sulfonyl chloride. For instance, 4-methylbenzenesulfonyl chloride can be reacted with the thiazole derivative in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the sulfonamide.
Substitution: Substituted aromatic thiazole sulfonamides.
Scientific Research Applications
4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Pathway Interference: The compound can interfere with biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group enhances its solubility and ability to interact with biological targets, while the thiazole ring contributes to its stability and aromaticity.
Properties
Molecular Formula |
C16H14N2O2S2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H14N2O2S2/c1-12-7-9-14(10-8-12)22(19,20)18-16-17-15(11-21-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) |
InChI Key |
MLWXUOVWRAMXFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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